Sulfo-NHS-Acetate sodium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

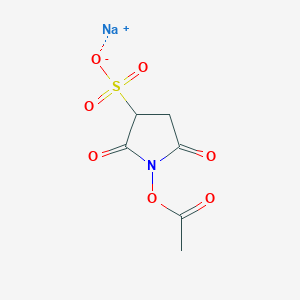

C6H6NNaO7S |

|---|---|

分子量 |

259.17 g/mol |

IUPAC名 |

sodium 1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C6H7NO7S.Na/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13;/h4H,2H2,1H3,(H,11,12,13);/q;+1/p-1 |

InChIキー |

VGYOVKDAMGIIJU-UHFFFAOYSA-M |

正規SMILES |

CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Sulfo-NHS-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulfo-NHS-Acetate, or sulfosuccinimidyl acetate, is a chemical reagent widely utilized in bioconjugation and protein modification.[1][2] Its primary function is to irreversibly block primary amines, such as the side chains of lysine (B10760008) residues on proteins, through acylation.[3][4][5] This guide provides an in-depth look at its mechanism of action, applications, and the quantitative parameters governing its use. The inclusion of the sulfonate group on the N-hydroxysuccinimide (NHS) ring renders the molecule water-soluble, allowing conjugation reactions to be performed efficiently under physiological conditions without the need for organic solvents.[6][7] This feature is critical when working with sensitive biological molecules and prevents the reagent from permeating cell membranes, making it ideal for cell surface modifications.[7]

Core Mechanism of Action

The functionality of Sulfo-NHS-Acetate is centered on its N-hydroxysuccinimide (NHS) ester group. This group is highly reactive towards nucleophilic primary amines (-NH₂) found on biomolecules like proteins and peptides.[8][9] The reaction, which proceeds optimally in a pH range of 7.0 to 9.0, results in the formation of a stable and covalent amide bond.[4][5][10]

During this acylation reaction, the amine nitrogen attacks the carbonyl carbon of the NHS ester. This leads to the displacement of the N-hydroxysulfosuccinimide group and the formation of an acetylated amine.[5] The resulting amide bond is highly stable, effectively and irreversibly capping the primary amine.[5] This blocking prevents the amine from participating in other potential reactions.[3]

A critical consideration when using Sulfo-NHS-Acetate is the competing hydrolysis reaction. The NHS-ester moiety can react with water and hydrolyze, rendering the reagent inactive.[5] The rate of hydrolysis is pH-dependent, increasing significantly at higher pH values.[7] Therefore, it is crucial to prepare solutions of Sulfo-NHS-Acetate immediately before use and to avoid storing them as stock solutions.[5]

Key Applications

The ability to specifically and irreversibly block primary amines makes Sulfo-NHS-Acetate a versatile tool in several biotechnological applications.

-

Preventing Polymerization in Crosslinking: In protein crosslinking reactions using zero-length crosslinkers like EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide), both carboxyl and amine groups are involved. If a protein has both types of groups, EDC can cause uncontrolled polymerization. Pre-treating the protein with Sulfo-NHS-Acetate blocks the primary amines, preventing this unwanted polymerization.[3][5][10]

-

Directed Peptide Conjugation: It is often necessary to conjugate a peptide to a larger carrier protein, for instance, to produce an immunogen.[5] If one desires to use EDC to link the carboxylic acids on the peptide to the amines on the carrier protein, the amines on the peptide itself must first be blocked. Sulfo-NHS-Acetate is used for this purpose, ensuring a directed conjugation strategy.[3][5][10]

-

Drug Development and PROTACs: In more advanced applications, Sulfo-NHS-Acetate serves as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are heterobifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for degradation.[11][12]

-

Bioconjugation and Diagnostics: The reagent is used to attach biomolecules like proteins and antibodies to surfaces or other molecules for the development of targeted therapies and diagnostic agents.[2] By acetylating surface amines, it can also reduce non-specific binding in assays.[2]

Quantitative Data Summary

The following table summarizes the key chemical and reaction properties of Sulfo-NHS-Acetate.

| Parameter | Value | Reference(s) |

| Chemical Name | Sulfosuccinimidyl acetate | [1][4] |

| Alternative Name | N-Hydroxysulfosuccinimide acetate | [13] |

| Molecular Formula | C₆H₆NO₇SNa | [1] |

| Molecular Weight | 259.17 g/mol | [1][4][5] |

| Reaction Target | Primary amines (-NH₂) | [3][4][5] |

| Optimal Reaction pH | 7.0 - 9.0 | [4][5][10] |

| Typical Reaction Time | 1 - 2 hours at room temperature | [1][5] |

| Recommended Molar Excess | 10-50 molar excess over amines to be blocked | [1] |

| Storage Conditions | 4°C or -20°C, protect from moisture | [1][5][13] |

| NHS-Ester Half-life (Hydrolysis) | ~4-5 hours at pH 7.0; ~10 minutes at pH 8.6 | [7][14] |

Experimental Protocols

Protocol 1: General Protein Amine Acetylation (Blocking)

This protocol describes the standard procedure for blocking primary amines on a protein or peptide using Sulfo-NHS-Acetate.

A. Materials Required:

-

Protein/peptide sample

-

Reaction Buffer: Amine-free buffer with a pH of 7.0-8.5, such as 100 mM sodium phosphate (B84403) buffer or Phosphate-Buffered Saline (PBS).[1][5] Avoid Tris, glycine, or other amine-containing buffers. [1]

-

Sulfo-NHS-Acetate

-

Ultrapure water or Reaction Buffer for reconstitution

-

Quenching Buffer (optional): 1M Tris-HCl, pH 7.5, or 1M glycine.[5]

B. Procedure:

-

Sample Preparation: Dissolve or exchange the protein/peptide sample into the Reaction Buffer at a concentration of 1-10 mg/mL.[1]

-

Reagent Preparation: Immediately before use, equilibrate the vial of Sulfo-NHS-Acetate to room temperature to prevent moisture condensation.[5] Prepare a fresh solution of Sulfo-NHS-Acetate in ultrapure water or Reaction Buffer. A concentration of 10 mM (2.6 mg/mL) or 50 mg/mL can be used as a starting point.[1][5] Do not store the reconstituted reagent.[5][10]

-

Reaction: Add the Sulfo-NHS-Acetate solution to the protein solution. A 10- to 50-fold molar excess of reagent over the total number of primary amines is recommended for complete blocking.[1] If the number of amines is unknown, adding an equivalent mass of Sulfo-NHS-Acetate to the mass of the protein is a common starting point.[1][5][10]

-

Incubation: Mix the reaction gently and incubate for 1-2 hours at room temperature or 2-3 hours at 4°C.[1]

-

Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1M Tris-HCl) can be added to consume any unreacted Sulfo-NHS-Acetate.[5] This step is often redundant if the subsequent step is purification.[1]

-

Purification: Remove excess reagent and the N-hydroxysulfosuccinimide by-product using a desalting column or dialysis.[1][5]

Protocol 2: Directed Conjugation Using EDC/Sulfo-NHS after Amine Blocking

This protocol outlines the logic of using Sulfo-NHS-Acetate to enable a specific conjugation reaction. The goal is to conjugate a peptide's carboxyl groups (-COOH) to a carrier protein's amine groups (-NH₂).

Procedure Logic:

-

Block Peptide Amines: The peptide, which contains both amine and carboxyl groups, is first treated with Sulfo-NHS-Acetate as described in Protocol 1. This acetylates the peptide's primary amines, rendering them non-reactive.

-

Activate Peptide Carboxyls: The amine-blocked peptide is then reacted with EDC in the presence of Sulfo-NHS (N-hydroxysulfosuccinimide, not to be confused with Sulfo-NHS-Acetate). EDC activates the carboxyl groups on the peptide, and Sulfo-NHS stabilizes this activation by forming a semi-stable, amine-reactive Sulfo-NHS ester.[13][14][15]

-

Conjugate to Carrier: This activated, amine-blocked peptide is then introduced to the carrier protein. The only available reactive sites are the activated carboxyls on the peptide and the primary amines on the carrier protein. This ensures that the two molecules are linked specifically through these sites, forming a stable amide bond.[5]

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. chemimpex.com [chemimpex.com]

- 3. cephamls.com [cephamls.com]

- 4. Sulfo NHS Acetate [gbiosciences.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. interchim.fr [interchim.fr]

- 9. News - Sulfo-NHS: The science behind its vital role in biomedical research [zoranchem.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. proteochem.com [proteochem.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

Sulfo-NHS-Acetate Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, applications, and experimental protocols for Sulfo-NHS-Acetate sodium salt. This reagent is a valuable tool for irreversibly blocking primary amines in proteins, peptides, and other biomolecules, finding wide application in bioconjugation, protein modification, and diagnostics development.

Core Properties and Specifications

Sulfo-NHS-Acetate (Sulfosuccinimidyl acetate) is a water-soluble reagent that readily reacts with primary amino groups (-NH2) to form stable amide bonds.[1][2] The presence of a sulfonate group on the N-hydroxysuccinimide (NHS) ring imparts high water solubility, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that could potentially harm sensitive biomolecules.[3]

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | C6H6NNaO7S | [4][5] |

| Molecular Weight | 259.17 g/mol | [4][6][7][8] |

| CAS Number | 152305-87-8 | [4][7] |

| Appearance | White to off-white solid | [1][5] |

| Purity | ≥ 95% | [8] |

| Solubility | Water (up to 10mM), DMSO (≥ 100 mg/mL) | [3][5] |

| Optimal Reaction pH | 7.0 - 9.0 | [6][9] |

| Storage Conditions | -20°C, protected from moisture | [5][6] |

Mechanism of Action: Irreversible Amine Blocking

The primary function of Sulfo-NHS-Acetate is the acylation of primary amines. The N-hydroxysulfosuccinimide (Sulfo-NHS) ester is a highly reactive group that readily attacks the nucleophilic primary amine, leading to the formation of a stable amide bond and the release of Sulfo-NHS. This reaction effectively "caps" the amine group with a small, neutral acetyl group.[3]

Figure 1. Chemical reaction of Sulfo-NHS-Acetate with a primary amine.

Key Applications in Research and Development

The ability of Sulfo-NHS-Acetate to efficiently and specifically block primary amines makes it a versatile reagent in numerous applications:

-

Preventing Polymerization in Crosslinking Reactions: When using bifunctional crosslinkers to conjugate proteins, unwanted polymerization can occur if the crosslinker reacts with multiple amines on the same or different protein molecules. Pre-treating one of the proteins with Sulfo-NHS-Acetate blocks these reactive sites, ensuring a more controlled and specific conjugation.[2][6]

-

Directed Conjugation of Peptides to Carrier Proteins: For the production of antibodies, peptides (haptens) are often conjugated to larger carrier proteins like KLH or BSA. Blocking the primary amines on the peptide with Sulfo-NHS-Acetate allows for the specific activation of carboxyl groups on the peptide for conjugation to the primary amines of the carrier protein, a process often mediated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6] This ensures the correct orientation of the peptide for optimal antibody generation.

-

Protein Modification and Functional Studies: By acetylating lysine (B10760008) residues, researchers can investigate the role of these residues in protein structure, function, and interactions.[10] This can be useful for mapping binding sites or understanding enzymatic mechanisms.

-

Development of Antibody-Drug Conjugates (ADCs): In the field of targeted therapeutics, Sulfo-NHS-Acetate can be utilized within the linker system that connects a cytotoxic drug to a monoclonal antibody.[11] This precise conjugation is critical for the efficacy and safety of ADCs.

-

Diagnostic Assay Development: The stable conjugates formed using Sulfo-NHS-Acetate are valuable in the creation of reagents for immunoassays and other diagnostic platforms.[1]

Experimental Protocols

General Protocol for Blocking Primary Amines on Proteins

This protocol provides a general workflow for the acetylation of primary amines on a protein sample. Optimization may be required depending on the specific protein and downstream application.

Materials:

-

Protein sample (1-10 mg/mL)

-

Sulfo-NHS-Acetate

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, pH 7.0-8.0.[7] Avoid buffers containing primary amines such as Tris or glycine.

-

Quenching Buffer (optional): 0.5 M Tris-HCl, pH 7.4-8.0 or 0.5 M glycine.[7]

-

Desalting column or dialysis cassette for buffer exchange.

Procedure:

-

Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[7]

-

Reagent Preparation: Immediately before use, prepare a stock solution of Sulfo-NHS-Acetate (e.g., 50 mg/mL) in the same Reaction Buffer.[7] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[6]

-

Reaction: Add a 10-50 molar excess of Sulfo-NHS-Acetate to the protein solution.[7] If the number of amines is unknown, adding an equivalent mass of Sulfo-NHS-Acetate to the protein is a common starting point.[7]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-3 hours at 4°C.[7]

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to deactivate any unreacted Sulfo-NHS-Acetate.[7]

-

Purification: Remove excess reagent and byproducts by desalting or dialysis.

Figure 2. Experimental workflow for protein amine blocking.

Important Considerations

-

Moisture Sensitivity: Sulfo-NHS-Acetate is moisture-sensitive and should be stored in a desiccated environment.[6] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Hydrolysis: The Sulfo-NHS ester is prone to hydrolysis in aqueous solutions, which inactivates the reagent.[6] Therefore, it is crucial to prepare solutions fresh and use them immediately. The rate of hydrolysis increases with pH.[12]

-

Buffer Choice: The use of amine-free buffers is critical to prevent the reaction of Sulfo-NHS-Acetate with the buffer components.[7] Suitable buffers include phosphate, carbonate, bicarbonate, and HEPES.

Conclusion

This compound salt is a highly effective and convenient reagent for the irreversible blocking of primary amines in a wide range of biomolecules. Its water solubility and well-defined reactivity make it an indispensable tool for researchers in bioconjugation, proteomics, and therapeutic development. By understanding its core properties and adhering to established protocols, scientists can effectively utilize Sulfo-NHS-Acetate to advance their research goals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cephamls.com [cephamls.com]

- 3. interchim.fr [interchim.fr]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. labsolu.ca [labsolu.ca]

- 9. Sulfo NHS Acetate [gbiosciences.com]

- 10. Protein Modification | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. nbinno.com [nbinno.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

Sulfo-NHS-Acetate: A Technical Guide to Amine Modification in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-NHS-Acetate, a key reagent in bioconjugation, focusing on its function, applications, and the technical protocols for its use.

Core Concepts: Understanding Sulfo-NHS-Acetate

Sulfo-NHS-Acetate (Sulfosuccinimidyl acetate) is a chemical modification reagent used to irreversibly block primary amines (–NH₂) on biomolecules such as proteins, peptides, and antibodies.[1][2][3][4] Its primary role is to acylate these amines, forming a stable amide bond.[1][5] This modification is crucial in various bioconjugation workflows to prevent unwanted side reactions or to direct conjugation to other functional groups.

The key features of Sulfo-NHS-Acetate include:

-

Amine Reactivity: The N-hydroxysulfosuccinimide (Sulfo-NHS) ester group specifically targets and reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides.[1][2][5]

-

Water Solubility: The presence of a sulfonate (–SO₃⁻) group makes the molecule water-soluble, allowing reactions to be performed in aqueous buffers under physiological conditions without the need for organic solvents that could harm sensitive biomolecules.[3][5][6][7]

-

Irreversible Modification: The reaction forms a stable, covalent amide bond, effectively and permanently capping the primary amine with a small acetate (B1210297) group.[1][2][3]

-

Membrane Impermeability: The charged sulfonate group also prevents the reagent from crossing cell membranes, making it ideal for modifying cell surface proteins without affecting intracellular components.[7]

Mechanism of Action

The functionality of Sulfo-NHS-Acetate is centered around the reaction of its Sulfo-NHS ester with a deprotonated primary amine. The reaction proceeds via nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of Sulfo-N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is between 7.0 and 9.0.[2][5] While the reaction is efficient, it competes with the hydrolysis of the Sulfo-NHS ester, which also increases with pH.[7]

Caption: Reaction of Sulfo-NHS-Acetate with a primary amine.

Applications in Bioconjugation

Sulfo-NHS-Acetate is a versatile tool with several key applications:

-

Preventing Polymerization: In crosslinking reactions, proteins with multiple primary amines can polymerize. Pre-treating one of the proteins with Sulfo-NHS-Acetate blocks these amines, preventing self-conjugation and promoting the desired heterodimeric crosslinking.[1][2][3]

-

Directed Conjugation: When conjugating a peptide to a carrier protein, it is often desirable to use a specific functional group on the peptide, such as a carboxyl group. Blocking the peptide's primary amines with Sulfo-NHS-Acetate ensures that a carboxyl-reactive crosslinker like EDC will only react with the intended carboxyl groups.[1][2]

-

Control Experiments: It can be used as a control to demonstrate that a particular biological effect is due to the conjugation of a molecule to a protein's amine groups. By blocking the amines with Sulfo-NHS-Acetate prior to the conjugation reaction, the effect should be abrogated.

-

Modifying Protein Charge: Acetylation of primary amines neutralizes their positive charge, which can be useful for studying the effects of protein charge on function or for altering chromatographic behavior.[7]

Quantitative Data Summary

The following table summarizes the key quantitative and chemical properties of Sulfo-NHS-Acetate.

| Property | Value | Reference |

| Alternative Names | Sulfosuccinimidyl acetate | [8] |

| CAS Number | 152305-87-8 | [8][9] |

| Molecular Formula | C₆H₆NO₇S (Note: some sources list C₆H₇NO₇S) | [8][10] |

| Molecular Weight | ~259.17 g/mol (Note: some sources list ~237.19 g/mol ) | [5][8][9] |

| Optimal Reaction pH | 7.0 - 9.0 | [2][5] |

| Solubility | Water-soluble, Soluble in DMSO | [3][5][10] |

| Storage Conditions | Short term: 0-4°C; Long term: -20°C. Moisture sensitive. | [2][10] |

Experimental Protocol: General Amine Blocking

This protocol provides a general method for blocking primary amines on a protein using Sulfo-NHS-Acetate.

A. Materials Required:

-

Protein/Peptide sample

-

Sulfo-NHS-Acetate

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0.[2][8] (Avoid buffers containing primary amines like Tris or glycine).[8]

-

Quenching Buffer (Optional): 1M Tris-HCl, pH 7.5; 0.5M Glycine.[2][8]

-

Desalting column or dialysis equipment for buffer exchange.[2][8]

B. Procedure:

-

Sample Preparation: Dissolve or exchange the protein/peptide into the Reaction Buffer at a concentration of 1-10 mg/mL.[7][8]

-

Reagent Preparation: Immediately before use, prepare a stock solution of Sulfo-NHS-Acetate.[2] For example, dissolve it in the Reaction Buffer or ultrapure water to a concentration of 10 mM (2.6 mg/mL) or 50 mg/mL.[2][8] Do not store the reconstituted reagent as it readily hydrolyzes.[2][7]

-

Reaction: Add a 10- to 50-fold molar excess of Sulfo-NHS-Acetate to the protein solution.[8] If the concentration of amines is unknown, a common starting point is to add an equivalent mass of Sulfo-NHS-Acetate to the mass of the protein.[2][8]

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-3 hours at 4°C.[8]

-

Quenching (Optional): To stop the reaction, add Quenching Buffer to deactivate any remaining Sulfo-NHS-Acetate. This step is often redundant if the next step is purification.[8]

-

Purification: Remove excess reagent and byproducts (Sulfo-NHS) by desalting, dialysis, or gel filtration.[7][8]

Caption: A typical workflow for blocking protein primary amines.

Important Considerations

-

Buffer Choice: The choice of buffer is critical. Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for reaction with the Sulfo-NHS-Acetate and must be avoided.[8]

-

Reagent Stability: Sulfo-NHS-Acetate is moisture-sensitive and its NHS-ester moiety readily hydrolyzes in aqueous solutions.[2] Therefore, it is imperative to equilibrate the reagent vial to room temperature before opening to prevent condensation and to prepare solutions immediately before use.[2]

-

pH Control: The reaction efficiency is pH-dependent. While the optimal pH range is 7-9, higher pH values also accelerate the rate of hydrolysis, which can reduce the yield of the desired modification.[7][11]

-

Molar Excess: The ratio of Sulfo-NHS-Acetate to the biomolecule needs to be optimized for each specific application to achieve the desired level of modification without causing protein damage.[7]

By understanding its chemical principles and following established protocols, researchers can effectively utilize Sulfo-NHS-Acetate as a powerful tool for precise and controlled bioconjugation.

References

- 1. cephamls.com [cephamls.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Sulfo-NHS-Acetate 100 mg (CAS 152305-87-8) - Sulfosuccinimidyl Acetate (Sulfo-NHS-Acetate) - ProteoChem [proteochem.com]

- 4. covachem.com [covachem.com]

- 5. Sulfo NHS Acetate [gbiosciences.com]

- 6. nbinno.com [nbinno.com]

- 7. interchim.fr [interchim.fr]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Understanding Sulfo-NHS-Acetate: A Technical Guide to Water Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility and stability of Sulfo-NHS-Acetate (Sulfosuccinimidyl acetate), a critical reagent in bioconjugation and protein modification. This document outlines the available data on its aqueous properties, provides detailed experimental protocols for its characterization, and utilizes visualizations to illustrate key chemical processes.

Core Concepts: The Dual Nature of Sulfo-NHS-Acetate in Aqueous Media

Sulfo-NHS-Acetate is an amine-reactive chemical crosslinker widely used to block primary amines in proteins and peptides. Its utility is largely dictated by its behavior in aqueous solutions, primarily its solubility and susceptibility to hydrolysis. The sulfonate group on the N-hydroxysuccinimide (NHS) ring is designed to enhance water solubility compared to its non-sulfonated counterpart, NHS-acetate. However, the ester linkage makes the molecule prone to hydrolysis, a competing reaction that can deactivate the reagent.

A thorough understanding of these two properties is paramount for the successful design and execution of experiments involving Sulfo-NHS-Acetate, ensuring efficient and reproducible bioconjugation.

Water Solubility of Sulfo-NHS-Acetate

The water solubility of Sulfo-NHS-Acetate is a key parameter for its application in biological systems, which are predominantly aqueous. While generally considered a water-soluble reagent, reports on its quantitative solubility vary, with some sources describing it as "partially soluble"[1]. This discrepancy may arise from differences in experimental conditions, such as temperature and pH, or the physical form of the reagent (e.g., free acid vs. sodium salt).

Reported Solubility Data

The following table summarizes the currently available information on the water solubility of Sulfo-NHS-Acetate. It is important to note that a definitive, standardized solubility limit has not been consistently reported in the literature.

| Parameter | Value | Source(s) |

| Qualitative Description | Water-soluble | [2][3][4][5] |

| Partially soluble | [1] | |

| Prepared Solution Concentrations | 10 mM (~2.6 mg/mL) in ultrapure water | [6] |

| 50 mg/mL in buffer |

Note: The preparation of a solution at a given concentration does not necessarily represent the solubility limit.

Experimental Protocol: Determination of Water Solubility using the Shake-Flask Method

To obtain a definitive and reproducible measure of the water solubility of Sulfo-NHS-Acetate, the shake-flask method is recommended. This method is a gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Sulfo-NHS-Acetate (high purity)

-

Deionized or distilled water (or buffer of choice, e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh an excess amount of Sulfo-NHS-Acetate into a series of glass vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired aqueous solvent (e.g., water or buffer) to each vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with the solvent as necessary to be within the linear range of the analytical method.

-

Determine the concentration of Sulfo-NHS-Acetate in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry (measuring absorbance at a predetermined λmax) or HPLC with a standard curve.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

The average of the results from the replicate vials is reported as the water solubility at the specified temperature and pH.

-

Hydrolysis of Sulfo-NHS-Acetate

The ester bond in Sulfo-NHS-Acetate is susceptible to hydrolysis in aqueous solutions, leading to the formation of N-hydroxysulfosuccinimide (Sulfo-NHS) and acetic acid. This process is highly dependent on the pH of the solution, with the rate of hydrolysis increasing significantly at higher pH values[10][11][12][13]. The hydrolysis reaction renders the Sulfo-NHS-Acetate inactive for its intended amine-coupling reaction.

References

- 1. Sulfosuccinimidyl Acetate - ProChem, Inc. [prochemonline.com]

- 2. covachem.com [covachem.com]

- 3. medkoo.com [medkoo.com]

- 4. Sulfo NHS Acetate [gbiosciences.com]

- 5. Sulfo-NHS-Acetate 100 mg (CAS 152305-87-8) - Sulfosuccinimidyl Acetate (Sulfo-NHS-Acetate) - ProteoChem [proteochem.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. scielo.br [scielo.br]

- 10. store.sangon.com [store.sangon.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. interchim.fr [interchim.fr]

- 13. nanocomposix.com [nanocomposix.com]

Sulfo-NHS-Acetate for Primary Amine Blocking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-NHS-Acetate, a critical reagent for the irreversible blocking of primary amines in biological samples. We will explore its chemical properties, mechanism of action, and key applications, with a focus on providing practical experimental protocols and quantitative data to aid in experimental design and execution.

Introduction to Sulfo-NHS-Acetate

N-hydroxysulfosuccinimidyl acetate (B1210297), commonly known as Sulfo-NHS-Acetate, is a water-soluble reagent designed to acylate primary amine groups (-NH2). Its primary function is to serve as a blocking agent, preventing primary amines from participating in subsequent chemical reactions. This is particularly useful in multi-step bioconjugation procedures where specific amine residues need to be protected.

The inclusion of a sulfonate group (-SO3) on the N-hydroxysuccinimide (NHS) ring renders the molecule water-soluble, allowing for reactions to be performed in aqueous buffers without the need for organic solvents. This is a significant advantage when working with sensitive proteins and other biological macromolecules that may be denatured by organic solvents. The acetate group provides a small, inert cap for the primary amine, minimizing significant changes to the protein's structure or charge.

Mechanism of Action

The reaction of Sulfo-NHS-Acetate with a primary amine proceeds via a two-step acylation process. First, the Sulfo-NHS ester reacts with a primary amine, leading to the formation of an unstable intermediate. This is followed by the release of the N-hydroxysulfosuccinimide leaving group, resulting in the formation of a stable and irreversible amide bond between the acetate group and the amine.

Caption: Mechanism of Sulfo-NHS-Acetate reacting with a primary amine.

Key Applications

Sulfo-NHS-Acetate is a versatile tool in bioconjugation and protein chemistry. Some of its primary applications include:

-

Preventing Protein Polymerization: In crosslinking experiments, unwanted polymerization can occur if a protein has multiple reactive amines. Sulfo-NHS-Acetate can be used to block excess amines, allowing for more controlled and specific crosslinking.

-

Antibody-Drug Conjugate (ADC) Development: During the development of ADCs, it is often necessary to block certain lysine (B10760008) residues on an antibody to ensure that the drug is conjugated to a specific site. Sulfo-NHS-Acetate can be used for this purpose.

-

Determining Carboxyl Group Importance: By blocking all primary amines, researchers can then activate carboxyl groups using a carbodiimide (B86325) (e.g., EDC) without the risk of intramolecular or intermolecular crosslinking between amines and carboxyls. This allows for the specific study of carboxyl group function.

-

Surface Modification: Blocking primary amines on a surface can prevent non-specific binding of proteins or other molecules in immunoassays and other applications.

Quantitative Data and Reaction Conditions

The efficiency of the amine blocking reaction is dependent on several factors, including pH, temperature, concentration, and reaction time. The table below summarizes key quantitative data for optimal reaction conditions.

| Parameter | Recommended Value | Notes |

| Reaction pH | 7.2 - 8.5 | The reaction is most efficient at a slightly alkaline pH where the primary amines are deprotonated and more nucleophilic. |

| Reaction Buffer | Phosphate-buffered saline (PBS) or Bicarbonate/Carbonate buffer | Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for the Sulfo-NHS-Acetate. |

| Reagent Concentration | 10-50 fold molar excess | A molar excess of Sulfo-NHS-Acetate over the concentration of primary amines is recommended to ensure complete blocking. |

| Reaction Time | 30 - 60 minutes | Incubation time can be adjusted based on the specific application and the reactivity of the primary amines. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | The reaction can be performed at room temperature for faster kinetics or at 4°C to slow down the reaction and minimize potential side reactions. |

| Hydrolysis Half-life | ~10-15 minutes at pH 8.6 | The Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions. Therefore, the reagent should be prepared fresh and used immediately. |

Experimental Protocols

Below are detailed methodologies for two common applications of Sulfo-NHS-Acetate.

5.1. General Protocol for Blocking Primary Amines on a Protein

This protocol provides a general workflow for acetylating primary amines on a protein of interest.

Caption: A typical workflow for blocking primary amines on a protein.

Methodology:

-

Buffer Exchange: Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration (e.g., 1-5 mg/mL).

-

Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Acetate in water or the reaction buffer to a concentration of ~10 mg/mL.

-

Reaction Initiation: Add a 10- to 50-fold molar excess of the dissolved Sulfo-NHS-Acetate to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 5-15 minutes.

-

Purification: Remove excess reagent and byproducts by dialysis, desalting column, or size-exclusion chromatography.

5.2. Protocol for Two-Step Crosslinking using EDC and Sulfo-NHS

This protocol describes the use of Sulfo-NHS-Acetate to block primary amines before activating carboxyl groups with EDC for subsequent crosslinking to a second protein.

Caption: Workflow for two-step crosslinking using amine blocking.

Methodology:

-

Amine Blocking of Protein 1:

-

Follow the general protocol (5.1) to block the primary amines on Protein 1.

-

It is crucial to purify the amine-blocked Protein 1 to remove any quenching reagents before proceeding.

-

-

Carboxyl Group Activation of Protein 1:

-

To the purified, amine-blocked Protein 1, add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS to activate the carboxyl groups. A typical molar ratio is 1:2:5 (Protein 1:EDC:Sulfo-NHS).

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to Protein 2:

-

Add Protein 2 (containing available primary amines) to the activated Protein 1.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction as described in the general protocol.

-

Purify the final conjugate to remove unreacted proteins and reagents.

-

Conclusion

Sulfo-NHS-Acetate is an invaluable reagent for researchers, scientists, and drug development professionals who require precise control over bioconjugation reactions. Its water solubility and ability to irreversibly block primary amines make it a versatile tool for a wide range of applications, from fundamental protein chemistry research to the development of complex biotherapeutics. By understanding its mechanism of action and optimizing reaction conditions, researchers can effectively utilize Sulfo-NHS-Acetate to achieve their experimental goals.

Applications of Sulfo-NHS-Acetate in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, understanding protein structure, function, and interactions is paramount. Chemical tools that enable the precise modification and analysis of proteins are indispensable for researchers. Among these, Sulfo-NHS-Acetate (Sulfosuccinimidyl acetate) has emerged as a versatile and valuable reagent. This water-soluble compound irreversibly blocks primary amines, such as those on lysine (B10760008) residues and N-termini of proteins, through acylation.[1][2] Its utility spans a range of applications, from preventing unwanted polymerization in cross-linking experiments to enabling sophisticated quantitative proteomics workflows for structural analysis and the study of protein-protein interactions. This technical guide provides a comprehensive overview of the core applications of Sulfo-NHS-Acetate in proteomics, complete with detailed experimental protocols, quantitative data considerations, and visual workflows to empower researchers in their scientific endeavors.

Core Principles: The Chemistry of Amine Blocking

Sulfo-NHS-Acetate is an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amino groups (-NH2) in a pH-dependent manner, with optimal reactivity occurring between pH 7 and 9.[3] The addition of a sulfonate group to the NHS ring renders the molecule water-soluble, allowing for reactions to be performed in aqueous buffers without the need for organic solvents that could perturb protein structure.[4] The reaction results in the formation of a stable amide bond, effectively "capping" the primary amine with a small, neutral acetyl group. This seemingly simple modification has profound implications for various proteomic analyses.

Key Applications in Proteomics

Preventing Polymerization in Cross-linking and Conjugation

A primary application of Sulfo-NHS-Acetate is to prevent the unwanted polymerization of proteins during cross-linking reactions or when conjugating peptides to carrier proteins.[1][3] In protocols utilizing zero-length cross-linkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activates carboxyl groups to react with primary amines, intermolecular cross-linking can lead to the formation of large, insoluble protein aggregates. By pre-treating one of the proteins with Sulfo-NHS-Acetate to block its surface-exposed primary amines, researchers can direct the EDC-mediated cross-linking to occur specifically through the carboxyl groups of the first protein and the unmodified amines of the second, preventing self-conjugation.

Quantitative Proteomics and Structural Analysis

Sulfo-NHS-Acetate is a valuable tool in quantitative proteomics for probing protein structure and dynamics. By labeling accessible primary amines, researchers can gain insights into the solvent-accessible surfaces of proteins and protein complexes.[5] The degree of acetylation can be quantified by mass spectrometry, providing a measure of the reactivity and accessibility of individual lysine residues. This information can be used to:

-

Map protein-protein interaction interfaces: Changes in the acetylation pattern of a protein upon binding to a partner can reveal the interaction site. Residues at the interface will be protected from labeling and show a decrease in acetylation.

-

Study conformational changes: Alterations in protein conformation can expose or shield lysine residues, leading to changes in their labeling susceptibility. This can be used to monitor ligand-induced conformational changes or protein unfolding.

-

Determine solvent accessibility: The extent of labeling of each lysine residue provides information about its exposure to the solvent, which can be used to validate or refine protein structural models.

A typical quantitative workflow involves labeling proteins under different conditions (e.g., with and without a binding partner), followed by enzymatic digestion, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The relative abundance of acetylated and non-acetylated peptides is then compared between the different states to identify regions of the protein that have undergone changes in accessibility.

Cell Surface Proteomics

The membrane-impermeable nature of Sulfo-NHS-Acetate, due to its sulfonate group, makes it particularly useful for selectively labeling proteins on the surface of living cells.[4] This allows for the specific identification and quantification of the "surfaceome," the collection of proteins exposed to the extracellular environment. These proteins, which include receptors, channels, and adhesion molecules, are critical for cell signaling, communication, and are often prime targets for drug development.

Data Presentation: Quantitative Considerations

| Parameter | Description | Typical Value/Range | Analytical Method |

| Molecular Weight | The mass of Sulfo-NHS-Acetate. | 259.17 g/mol | N/A |

| Optimal Reaction pH | The pH range for efficient amine acylation. | 7.0 - 9.0 | Spectrophotometry, MS |

| Molar Excess of Reagent | The recommended molar ratio of Sulfo-NHS-Acetate to protein amines. | 10-50 fold | Empirically determined |

| Reaction Time | The typical incubation time for the labeling reaction. | 1 - 2 hours at room temperature | MS analysis of labeling efficiency |

| Labeling Efficiency | The percentage of target amines that are successfully acetylated. | Varies depending on protein and reaction conditions | MS-based quantification |

| Mass Shift per Acetylation | The increase in mass of a peptide upon acetylation. | 42.0106 Da | Mass Spectrometry |

Table 1: Key Quantitative Parameters for Sulfo-NHS-Acetate Labeling. This table outlines the essential numerical data associated with the use of Sulfo-NHS-Acetate in proteomics experiments.

| Reagent | Reactive Group | Key Features | Common Applications |

| Sulfo-NHS-Acetate | N-hydroxysuccinimide ester | Water-soluble, membrane-impermeable, small mass addition. | Amine blocking, structural proteomics, cell surface labeling. |

| NHS-Acetate | N-hydroxysuccinimide ester | Membrane-permeable. | Labeling of intracellular proteins. |

| Iodoacetamide (B48618) | Haloacetyl | Reacts with sulfhydryl groups (cysteine). | Cysteine alkylation to prevent disulfide bond formation. |

| TMT/iTRAQ Reagents | NHS ester | Isobaric mass tags for multiplexed quantitative proteomics. | Comparative proteomics, biomarker discovery. |

Table 2: Comparison of Amine-Reactive and Other Common Protein Modifying Reagents. This table provides a comparative overview of Sulfo-NHS-Acetate with other reagents used for protein modification in proteomics, highlighting their distinct features and primary uses.

Experimental Protocols

Protocol 1: General Amine Blocking of a Purified Protein

This protocol describes the basic procedure for acetylating the primary amines of a protein in solution.

Materials:

-

Protein of interest (1-10 mg/mL)

-

Sulfo-NHS-Acetate

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other amine-free buffer like HEPES)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Desalting column or dialysis cassette

Procedure:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, dissolve Sulfo-NHS-Acetate in ultrapure water to a concentration of 10 mg/mL.

-

Add a 10- to 50-fold molar excess of the Sulfo-NHS-Acetate solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

-

Remove excess reagent and byproducts by desalting or dialysis into a suitable buffer for downstream applications.

Protocol 2: Quantitative Labeling for Structural Proteomics

This protocol outlines a workflow for using Sulfo-NHS-Acetate to probe protein structure through differential labeling followed by mass spectrometry.

Materials:

-

Protein of interest in two states (e.g., apo and ligand-bound)

-

Sulfo-NHS-Acetate

-

Reaction Buffer (as in Protocol 1)

-

Quenching Buffer (as in Protocol 1)

-

Denaturing Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 10 mM DTT

-

Alkylating Agent: 55 mM Iodoacetamide

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Prepare two samples of the protein, each representing a different conformational state.

-

Label each sample with Sulfo-NHS-Acetate following steps 2-4 of Protocol 1.

-

Quench the reaction in both samples as described in Protocol 1.

-

Denature the proteins by adding Denaturing Buffer.

-

Reduce disulfide bonds by adding DTT and incubating for 30 minutes at 37°C.

-

Alkylate cysteine residues by adding iodoacetamide and incubating for 20 minutes at room temperature in the dark.

-

Dilute the samples with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

-

Digest the proteins with trypsin overnight at 37°C.

-

Acidify the samples with formic acid to stop the digestion.

-

Analyze the peptide mixtures by LC-MS/MS.

-

Process the data to identify and quantify the relative abundance of acetylated peptides in each sample.

Mandatory Visualizations

Caption: Workflow for quantitative structural proteomics using Sulfo-NHS-Acetate.

Caption: Reaction mechanism of Sulfo-NHS-Acetate with a primary amine.

References

- 1. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Exploring GPCR-arrestin interfaces with genetically encoded crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Sulfo-NHS-Acetate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of Sulfo-NHS-Acetate (Sulfosuccinimidyl acetate), a crucial reagent in bioconjugation and protein modification. The following sections detail its chemical and physical properties, safety protocols, experimental procedures, and key applications in research and drug development.

Chemical and Physical Properties

Sulfo-NHS-Acetate is a water-soluble reagent used to irreversibly block primary amines in proteins and other biomolecules.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Sulfosuccinimidyl acetate, Acetic acid sulfosuccinimide ester | [3][4] |

| CAS Number | 152305-87-8 | [3] |

| Molecular Formula | C₆H₆NNaO₇S | [5] |

| Molecular Weight | 259.17 g/mol | [3] |

| Appearance | White to off-white solid powder | [5][6] |

| Solubility | Soluble in water and DMSO (~125 mg/mL) | [6][7][8] |

| Purity | Typically >95% |

Safety and Handling

While Sulfo-NHS-Acetate is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety practices.[3]

Personal Protective Equipment (PPE)

When handling Sulfo-NHS-Acetate powder, appropriate PPE should be worn to minimize exposure and prevent contamination.

| PPE | Specification |

| Gloves | Nitrile or latex gloves |

| Eye Protection | Safety glasses or goggles |

| Lab Coat | Standard laboratory coat |

| Respiratory Protection | Use in a well-ventilated area. A dust mask is recommended when handling larger quantities of powder. |

Storage and Stability

Proper storage is essential to maintain the reactivity of Sulfo-NHS-Acetate. The compound is sensitive to moisture and should be stored in a cool, dry place.[1]

| Condition | Recommendation |

| Temperature | Short-term: 2-8°C. Long-term: -20°C.[6] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) in a tightly sealed container. |

| Moisture | Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] |

The NHS-ester moiety of Sulfo-NHS-Acetate is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent.[9][10]

| pH | Half-life of NHS-ester | Reference |

| 7.0 | 4-5 hours | [9][10] |

| 8.0 | 1 hour | [9][10] |

| 8.6 | 10 minutes | [9][10] |

Due to its limited stability in aqueous solutions, it is recommended to prepare solutions of Sulfo-NHS-Acetate immediately before use and discard any unused portion.[1]

First Aid and Disposal

In case of accidental exposure, follow these first-aid measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

Unused Sulfo-NHS-Acetate powder and solutions should be disposed of in accordance with local, state, and federal regulations. For quenching, a solution of an amine-containing compound like Tris or glycine (B1666218) can be used to react with the remaining NHS-ester.[3]

Experimental Protocols

Sulfo-NHS-Acetate is primarily used for the acetylation of primary amines, effectively blocking them from participating in other reactions.[1] It is also a key reagent in two-step bioconjugation reactions when used in conjunction with a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Protocol for Blocking Primary Amines on a Protein

This protocol describes the general procedure for acetylating primary amine groups on a protein.

Materials:

-

Protein of interest

-

Sulfo-NHS-Acetate

-

Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Sulfo-NHS-Acetate Solution Preparation: Immediately before use, dissolve Sulfo-NHS-Acetate in the same amine-free buffer to a concentration of 10-20 mg/mL.

-

Reaction: Add a 10- to 50-fold molar excess of the Sulfo-NHS-Acetate solution to the protein solution. The reaction can be carried out for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by desalting or dialysis against an appropriate buffer.

Protocol for Two-Step Bioconjugation using EDC and Sulfo-NHS-Acetate

This protocol outlines the covalent coupling of a molecule with a primary amine to a molecule with a carboxyl group. This method is widely used for creating antibody-drug conjugates (ADCs) and immobilizing proteins onto surfaces.[11]

Materials:

-

Molecule 1 (containing carboxyl groups)

-

Molecule 2 (containing primary amine groups)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS-Acetate

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5)

-

Desalting column or dialysis equipment

Procedure:

-

Activation of Molecule 1:

-

Dissolve Molecule 1 in the activation buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS-Acetate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Reagents (Optional but Recommended):

-

Pass the reaction mixture through a desalting column equilibrated with the coupling buffer to remove excess EDC and Sulfo-NHS-Acetate. This prevents unwanted side reactions with Molecule 2.

-

-

Conjugation to Molecule 2:

-

Immediately add the activated Molecule 1 to a solution of Molecule 2 in the coupling buffer.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the quenching buffer to stop the reaction and block any unreacted NHS-esters. Incubate for 15-30 minutes.

-

-

Purification:

-

Purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules and byproducts.

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes involving Sulfo-NHS-Acetate.

General handling workflow for Sulfo-NHS-Acetate powder.

Experimental workflow for blocking primary amines on a protein.

Mechanism of two-step bioconjugation using EDC and Sulfo-NHS-Acetate.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. medkoo.com [medkoo.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. covachem.com [covachem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sulfo-NHS-Acetate | water soluble reagent | CAS# 152305-87-8 | InvivoChem [invivochem.com]

- 8. interchim.fr [interchim.fr]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. interchim.fr [interchim.fr]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Sulfo-NHS-Acetate in Crosslinking Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-NHS-Acetate (Sulfosuccinimidyl acetate) is a water-soluble reagent widely utilized in bioconjugation and crosslinking chemistry. Its primary function is the irreversible acetylation of primary amines, such as the side chains of lysine (B10760008) residues in proteins. This modification is critical for preventing unwanted polymerization in crosslinking reactions and for enabling directed conjugation strategies. The inclusion of a sulfonate group on the N-hydroxysuccinimide (NHS) ring renders the molecule water-soluble, allowing for reactions to be performed in aqueous buffers under physiological conditions, which is particularly advantageous when working with sensitive biomolecules.[1]

This document provides detailed application notes and protocols for the use of Sulfo-NHS-Acetate in various crosslinking and bioconjugation workflows, including amine blocking, use in conjunction with EDC chemistry, and its emerging roles in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and Mechanism of Action

Sulfo-NHS-Acetate is an amine-reactive acetylating agent. The NHS ester moiety reacts with primary amines at a pH range of 7.0-9.0 to form a stable, covalent amide bond, effectively capping the amine group with an acetyl group.[1][2] This reaction is highly specific for primary amines, making it a valuable tool for modifying proteins and peptides.

Key Properties of Sulfo-NHS-Acetate:

| Property | Value | Reference |

| Molecular Weight | 259.17 g/mol | [2][3] |

| Chemical Formula | C₆H₆NNaO₇S | [3] |

| Solubility | Water-soluble | [4] |

| Reactive Group | Sulfo-N-hydroxysuccinimide ester | |

| Target | Primary amines (-NH₂) | [2][4] |

| Reaction pH | 7.0 - 9.0 | [2][4] |

| Storage | -20°C, desiccated | [2] |

The reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysulfosuccinimide.

Caption: Reaction of Sulfo-NHS-Acetate with a primary amine.

Applications in Crosslinking Reactions

Blocking of Primary Amines to Prevent Polymerization

A primary application of Sulfo-NHS-Acetate is to block primary amines on proteins or peptides to prevent their self-polymerization during crosslinking reactions.[2] This is particularly useful when using bifunctional crosslinkers that target amines.

Experimental Protocol: General Amine Blocking

This protocol provides a general procedure for the acetylation of primary amines on a protein or peptide.

Materials:

-

Protein or peptide solution (1-10 mg/mL)

-

Sulfo-NHS-Acetate

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.0-8.0 (Amine-free buffers such as PBS or HEPES are also suitable).[2][3]

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5, or 1 M glycine.[2]

-

Desalting column or dialysis cassette.[2]

Procedure:

-

Prepare the protein or peptide solution in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[3]

-

Immediately before use, prepare a stock solution of Sulfo-NHS-Acetate (e.g., 10 mM or 50 mg/mL) in the Reaction Buffer or ultrapure water. Do not store the stock solution as Sulfo-NHS-Acetate readily hydrolyzes.[2][3]

-

Add a 10-50 fold molar excess of Sulfo-NHS-Acetate to the protein or peptide solution.[3] If the number of primary amines is unknown, a starting point is to add an equal mass of Sulfo-NHS-Acetate to the protein.[2]

-

Incubate the reaction for 1-2 hours at room temperature or 2-3 hours at 4°C.[3]

-

(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

-

Remove excess reagent and byproducts by desalting or dialysis.

Quantitative Parameters for Amine Blocking:

| Parameter | Recommended Range | Notes |

| Protein/Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Sulfo-NHS-Acetate Molar Excess | 10 - 50 fold over amines | A 25-fold molar excess is a common starting point.[2] |

| Reaction pH | 7.0 - 8.5 | Reaction is slower at lower pH and hydrolysis is a competing reaction at higher pH.[2] |

| Reaction Time | 1 - 2 hours at RT; 2-3 hours at 4°C | Longer incubation may be needed for less reactive amines.[3] |

| Quenching Reagent | 1 M Tris-HCl or Glycine | Use if unreacted Sulfo-NHS-Acetate may interfere with downstream applications. |

Use in Two-Step EDC Crosslinking

Sulfo-NHS-Acetate is often used in conjunction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for the conjugation of a molecule with a carboxyl group to a molecule with a primary amine.[2] In this workflow, Sulfo-NHS-Acetate can be used to block the primary amines on the carboxyl-containing molecule to prevent its self-polymerization when activated by EDC.

Experimental Workflow: EDC/Sulfo-NHS-Acetate Crosslinking

Caption: Workflow for two-step EDC crosslinking using Sulfo-NHS-Acetate.

Experimental Protocol: Two-Step EDC Crosslinking with Amine Blocking

This protocol describes the conjugation of a protein with carboxyl groups (Protein A) to a protein with primary amines (Protein B), where the amines on Protein A are first blocked.

Materials:

-

Protein A (with carboxyl and amine groups)

-

Protein B (with primary amine groups)

-

Sulfo-NHS-Acetate

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

-

Desalting columns

Procedure:

-

Amine Blocking of Protein A:

-

Dissolve Protein A in an amine-free buffer (e.g., PBS, pH 7.5).

-

Add a 25-fold molar excess of Sulfo-NHS-Acetate.

-

Incubate for 1 hour at room temperature.

-

Remove excess Sulfo-NHS-Acetate using a desalting column, exchanging the buffer to the Activation Buffer.

-

-

Activation of Carboxyl Groups on Protein A:

-

To the amine-blocked Protein A in Activation Buffer, add EDC to a final concentration of 2-10 mM and Sulfo-NHS to a final concentration of 5-20 mM.

-

Incubate for 15-30 minutes at room temperature.

-

Remove excess EDC and Sulfo-NHS using a desalting column, exchanging the buffer to the Coupling Buffer.

-

-

Conjugation to Protein B:

-

Immediately add the activated Protein A to Protein B in the Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Add the Quenching Buffer to stop the reaction.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted proteins and byproducts.

-

Quantitative Parameters for Two-Step EDC Crosslinking:

| Step | Parameter | Recommended Value | Notes |

| Amine Blocking | Sulfo-NHS-Acetate Molar Excess | 25-fold over amines | Ensures complete blocking of primary amines on Protein A. |

| Activation | EDC Concentration | 2 - 10 mM | A 10-fold molar excess over the protein is often used.[5] |

| Activation | Sulfo-NHS Concentration | 5 - 20 mM | Stabilizes the EDC-activated carboxyl groups.[5] |

| Activation | pH | 4.5 - 6.0 | Optimal for EDC activation. |

| Conjugation | pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |

| Conjugation | Time | 2 hours at RT or overnight at 4°C | Longer incubation at 4°C can improve yield and protein stability. |

Application in Antibody-Drug Conjugate (ADC) Development

In the field of ADC development, Sulfo-NHS-Acetate can be used for the controlled modification of lysine residues on an antibody. By acetylating a portion of the available lysines, it is possible to control the subsequent conjugation of a drug-linker complex to the remaining free amines, thereby influencing the drug-to-antibody ratio (DAR).

Logical Relationship in Controlled ADC Synthesis:

Caption: Controlled lysine conjugation in ADC synthesis.

Use as a Linker in PROTAC Synthesis

Sulfo-NHS-Acetate is also utilized as a component in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[6][7] It can be incorporated as part of the linker connecting the target-binding ligand and the E3 ligase-binding ligand. Its water solubility can improve the overall solubility and cell permeability of the final PROTAC molecule.

Troubleshooting

| Problem | Possible Cause | Solution |

| Amines not blocked | Reagent hydrolyzed | Equilibrate the Sulfo-NHS-Acetate vial to room temperature before opening to prevent moisture condensation. Prepare the stock solution immediately before use. |

| Improper buffer | Use a non-amine containing buffer within the recommended pH range of 7.0-9.0.[2] | |

| Low conjugation yield in EDC reaction | Hydrolysis of activated carboxyls | Ensure the two-step procedure is followed promptly. Keep the activated molecule on ice if there is a delay before adding the amine-containing molecule. |

| Inefficient activation | Optimize the concentrations of EDC and Sulfo-NHS. Ensure the activation buffer is at the correct pH. | |

| Protein precipitation | High concentration of reagents | Reduce the amount of EDC and Sulfo-NHS used in the reaction. |

| Change in protein solubility | Perform the reaction at 4°C to improve protein stability. |

Conclusion

Sulfo-NHS-Acetate is a versatile and valuable tool for researchers in the fields of bioconjugation, drug development, and proteomics. Its ability to efficiently and irreversibly block primary amines in aqueous solutions makes it indispensable for controlling crosslinking reactions and for the design of complex biomolecules such as ADCs and PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of Sulfo-NHS-Acetate in a variety of crosslinking applications.

References

- 1. nbinno.com [nbinno.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Sulfo NHS Acetate [gbiosciences.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols for Peptide Amine Blocking Using Sulfo-NHS-Acetate in Conjugation Workflows

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-NHS-Acetate (Sulfosuccinimidyl acetate) is a water-soluble reagent utilized to irreversibly block primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues, on peptides and proteins.[1][2][3][4] This process, known as acetylation, is a critical step in many bioconjugation strategies. By converting the primary amines to stable amide bonds, Sulfo-NHS-Acetate effectively prevents their participation in subsequent reactions.[1][4]

This is particularly valuable in multi-step conjugation procedures, for instance, when directing coupling to carboxyl groups. A primary application involves preventing self-polymerization of peptides or proteins during crosslinking reactions.[1][3][4] In the context of creating immunogens, amines on a peptide can be blocked using Sulfo-NHS-Acetate before using a carbodiimide (B86325) crosslinker like EDC to conjugate the peptide's carboxyl groups to the primary amines of a carrier protein.[1][4] The NHS-ester group of Sulfo-NHS-Acetate reacts with primary amines in a pH range of 7.0-9.0.[1][2] The reagent is water-soluble, which allows for reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.[5][6]

Materials and Reagent Preparation

Reagent Properties and Storage

Proper handling and storage of Sulfo-NHS-Acetate are crucial for successful conjugation due to its moisture sensitivity and susceptibility to hydrolysis.[1]

| Parameter | Specification | Source |

| Chemical Name | Sulfosuccinimidyl acetate | [2] |

| Molecular Weight | 259.17 g/mol | [1][2][7] |

| Storage | Store at -20°C upon receipt, protected from moisture. | [1][3][8] |

| Stability | The NHS-ester moiety readily hydrolyzes. Reconstituted solutions are unstable and should be used immediately. Do not prepare stock solutions for storage. | [1][9] |

| Solubility | Soluble in water and aqueous buffers.[2][5] Can be dissolved in DMSO for stock solutions, but aqueous reconstitution for immediate use is recommended.[3][8] |

Critical Note: To prevent condensation and hydrolysis, allow the Sulfo-NHS-Acetate vial to equilibrate to room temperature before opening.[1]

Required Materials

-

Sulfo-NHS-Acetate

-

Peptide or protein to be modified

-

Reaction Buffer: Amine-free buffer, pH 7.0-9.0. Recommended buffers include 0.1M sodium phosphate (B84403) buffer with 0.15M NaCl, pH 7.2-7.5 (PBS) or 0.1M sodium carbonate/bicarbonate buffer, pH 8.5.[1] Avoid buffers containing primary amines such as Tris or glycine.[10]

-

Quenching Buffer (Optional): 1M Tris-HCl, pH 7.5, or 1M glycine.[1] This is used to stop the reaction by consuming unreacted Sulfo-NHS-Acetate.

-

Purification System: Desalting columns (e.g., Dextran or Polyacrylamide-based) or dialysis cassettes appropriate for the molecular weight of the peptide or protein.[1]

-

Ultrapure water

Experimental Protocols

This protocol details the steps for blocking primary amines on a peptide or protein using Sulfo-NHS-Acetate.

Step 1: Preparation of Peptide/Protein

-

Dissolve the peptide or protein sample in the chosen amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[10]

-

If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF and then diluted with the Reaction Buffer.[1]

Step 2: Reconstitution of Sulfo-NHS-Acetate

-

Immediately before use, reconstitute Sulfo-NHS-Acetate in ultrapure water to a concentration of 10mM (approximately 2.6 mg/mL).[1]

-

Vortex gently to ensure the reagent is fully dissolved. Do not store the reconstituted solution.[1]

Step 3: Acetylation Reaction

-

Add a 10- to 50-fold molar excess of the reconstituted Sulfo-NHS-Acetate to the peptide/protein solution.[10]

-

If the exact number of primary amines on the peptide/protein is unknown, a common starting point is to add an equal mass of Sulfo-NHS-Acetate to the mass of the peptide/protein.[1][10]

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-3 hours at 4°C if the protein is sensitive to room temperature incubation.[10]

Step 4: Quenching and Purification

-

Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1M Tris-HCl or glycine) can be added to a final concentration of 20-50mM.[11] This step is often redundant if proceeding directly to purification.[10]

-

Purification: Remove excess, unreacted, and hydrolyzed Sulfo-NHS-Acetate from the acetylated peptide/protein. This is a critical step to prevent interference in downstream applications.

-

For peptides > 2kDa: Use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO).[1]

-

For smaller peptides: Gel filtration or reverse-phase HPLC can be employed for purification.

-

The amine-blocked peptide is now ready for subsequent conjugation steps, such as EDC/NHS chemistry targeting carboxyl groups.

Quantitative Data Summary

The efficiency of the amine blocking reaction depends on several factors. The following table summarizes key quantitative parameters.

| Parameter | Recommended Value | Notes | Source |

| Reaction pH | 7.0 - 9.0 | Optimal range for the reaction of NHS-esters with primary amines. | [1][2] |

| Molar Excess of Sulfo-NHS-Acetate | 10-50 fold over amines | A sufficient excess is required to drive the reaction to completion. | [10] |

| Reaction Time | 1-2 hours at Room Temp. | Can be extended to 2-3 hours at 4°C for sensitive proteins. | [10] |

| Peptide/Protein Concentration | 1 - 10 mg/mL | A typical concentration range for the reaction. | [10] |

| Quenching Reagent Concentration | 20 - 50 mM (final) | If used, Tris, glycine, or lysine can effectively quench the reaction. | [11] |

Visualizations

Reaction Mechanism of Sulfo-NHS-Acetate

The diagram below illustrates the chemical reaction between a primary amine on a peptide and Sulfo-NHS-Acetate, resulting in a stable amide bond and the release of N-hydroxysulfosuccinimide.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Sulfo NHS Acetate [gbiosciences.com]

- 3. medkoo.com [medkoo.com]

- 4. cephamls.com [cephamls.com]

- 5. aestusbiotech.com [aestusbiotech.com]

- 6. interchim.fr [interchim.fr]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mesoscale.com [mesoscale.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Blocking Lysine Residues with Sulfo-NHS-Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Sulfo-NHS-Acetate for the irreversible blocking of primary amines, particularly the ε-amine of lysine (B10760008) residues in proteins and peptides. This procedure is crucial for preventing unwanted crosslinking, directing conjugation reactions, and other protein modification applications.

Introduction

Sulfo-NHS-Acetate (Sulfosuccinimidyl acetate) is a water-soluble reagent that efficiently blocks primary amine groups.[1][2] Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines at a pH range of 7.0-9.0, forming a stable and irreversible acyl group cap.[1] This modification is particularly useful in multi-step bioconjugation procedures where specific control over reactive groups is necessary. Common applications include preventing polymerization during protein cross-linking and directing the coupling of carboxylic acids to primary amines on a protein using coupling agents like EDC.[1][2]

Data Presentation: Reaction Parameters for Lysine Blocking

The following table summarizes the key quantitative parameters for successful lysine residue blocking using Sulfo-NHS-Acetate, compiled from various established protocols.

| Parameter | Recommended Range/Value | Notes |

| Sulfo-NHS-Acetate Concentration | 10-50 molar excess over amine groups[3] | A 25-fold molar excess is a common starting point.[1] Alternatively, an equal mass of Sulfo-NHS-Acetate to the protein can provide a sufficient molar excess if the number of amines is unknown.[1][3] For applications like blocking amines on beads, a final concentration of 5 mM has been reported.[4] |

| Protein/Peptide Concentration | 1 - 10 mg/mL[3] | |

| Reaction Buffer | Amine-free buffers are essential. | Recommended buffers include 100 mM sodium phosphate (B84403) (pH 7.0-8.0)[3], 0.1 M sodium carbonate (pH 8.5)[1], Phosphate Buffered Saline (PBS) at pH 7.2[1], or HEPES at pH 7.5-8.0.[1] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the Sulfo-NHS-Acetate.[3] |

| Reaction pH | 7.0 - 9.0[1] | Optimal reactivity of the NHS-ester with primary amines occurs in this pH range. |

| Reaction Temperature | Room Temperature or 4°C[3] | |

| Reaction Time | 1 - 2 hours at Room Temperature[3] | 2 - 4 hours at 4°C.[3] One protocol suggests 1 hour at room temperature.[4] |

| Quenching Reagent | 0.5 M - 1 M Tris-HCl, Glycine, or Lysine[1][3] | Addition of an amine-containing buffer will quench any unreacted Sulfo-NHS-Acetate. |

Experimental Protocols

Materials Required

-

Sulfo-NHS-Acetate (store at -20°C, desiccated)[1]

-

Protein or peptide sample

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting columns or dialysis equipment for buffer exchange and removal of excess reagents.[1]

Reagent Preparation

Important: Sulfo-NHS-Acetate is moisture-sensitive and hydrolyzes in aqueous solutions.[1] Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the required amount of Sulfo-NHS-Acetate in an appropriate amine-free buffer or ultrapure water immediately before use. Do not prepare stock solutions for storage.[1] Discard any unused reconstituted reagent.[1]

Protocol for Blocking Primary Amines on Proteins/Peptides

-

Sample Preparation: Dissolve or exchange the protein/peptide sample into the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.[3]

-